![molecular formula C11H11N3S B14079877 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- CAS No. 100781-95-1](/img/structure/B14079877.png)
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is an organic compound with the molecular formula C11H10N2S It is known for its unique chemical structure, which includes a cyano group, a thioamide group, and a substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- typically involves the reaction of 4-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the desired product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-
- 2-Propenamide, 2-cyano-3-(4-methylphenyl)-
Uniqueness
2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is unique due to the presence of both a cyano group and a thioamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
100781-95-1 |
|---|---|
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC名 |
2-cyano-3-(4-methylanilino)prop-2-enethioamide |
InChI |
InChI=1S/C11H11N3S/c1-8-2-4-10(5-3-8)14-7-9(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15) |
InChIキー |
QHCOCEDNLWJZAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


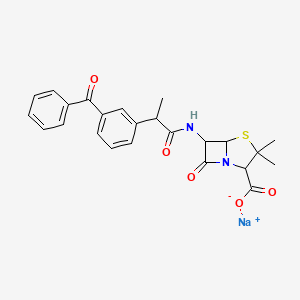
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
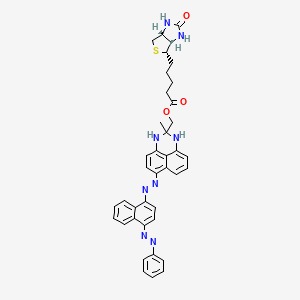
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
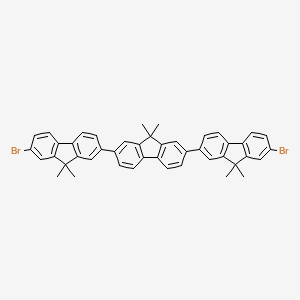
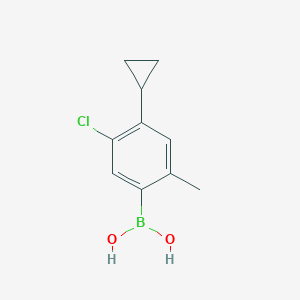
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)


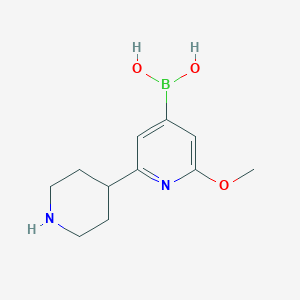
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
